molecular formula C23H20N4O3S3 B1672698 2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 686772-17-8

2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

Cat. No. B1672698
M. Wt: 496.6 g/mol
InChI Key: RHUJMHOIQBDFQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups and heterocyclic rings including a thieno[3,2-d]pyrimidin-4-one, a methoxyphenyl group, and a methylbenzothiazol-2-yl group. These structural features suggest that it could have interesting biological activities.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthetic route would depend on the starting materials and the specific reactions used. It’s likely that the synthesis would involve techniques common in organic chemistry, such as condensation reactions, substitutions, and possibly cyclization reactions to form the heterocyclic rings.



Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several rings and functional groups. The thieno[3,2-d]pyrimidin-4-one ring system is a fused ring system that contains sulfur and nitrogen atoms. The methoxyphenyl and methylbenzothiazol-2-yl groups are aromatic rings with different substituents.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the thieno[3,2-d]pyrimidin-4-one ring might undergo reactions at the carbonyl group or at the other positions on the ring. The methoxy group on the phenyl ring could potentially be replaced with other groups in a substitution reaction.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl group and the nonpolar aromatic rings could give it a balance of polar and nonpolar characteristics.


Scientific Research Applications

Synthesis and Chemical Properties

Novel heterocyclic compounds derived from similar chemical structures have been synthesized and evaluated for their potential biological activities. For example, a study on the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents showcased the versatility of thieno[3,2-d]pyrimidin derivatives in drug design. These compounds have shown significant COX-2 inhibitory activity, analgesic activity, and anti-inflammatory activity, highlighting their potential in developing new therapeutic agents (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Antimicrobial and Antitumor Activities

Compounds with thiazolopyrimidin cores have been investigated for their antimicrobial and antitumor activities. For instance, certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives were synthesized to discover new anticancer agents, with some showing appreciable cancer cell growth inhibition against a range of cancer cell lines (M. M. Al-Sanea, D. G. Parambi, M. Shaker, et al., 2020). Another study focused on the antifungal effect of 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine derivatives, indicating that certain synthesized compounds exhibit potent antifungal activities against Aspergillus species, which could lead to the development of new antifungal agents (N. N. Jafar, Ibtihial M Abdul Mahdi, M. H. Hadwan, A. AlameriAmeer, 2017).

Potential Therapeutic Uses

The synthesis and evaluation of new compounds derived from thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have been conducted with the aim of discovering new therapeutic agents with antitumor activity. These studies have led to the identification of compounds with significant inhibitory effects on various human cancer cell lines, suggesting the potential of these compounds in cancer therapy (H. Hafez, Abdel-Rhman B. A. El-Gazzar, 2017).

Safety And Hazards

Without specific toxicity data, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.


Future Directions

Future research could involve synthesizing this compound and studying its properties in more detail. This could include investigating its potential biological activities, determining its physical and chemical properties, and assessing its safety and toxicity.


Please note that this is a general analysis based on the structural features of the compound. For a more detailed and accurate analysis, specific studies and experimental data would be needed.


properties

IUPAC Name

2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3S3/c1-13-7-8-14-18(11-13)33-22(24-14)26-19(28)12-32-23-25-15-9-10-31-20(15)21(29)27(23)16-5-3-4-6-17(16)30-2/h3-8,11H,9-10,12H2,1-2H3,(H,24,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHUJMHOIQBDFQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC4=C(C(=O)N3C5=CC=CC=C5OC)SCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

CAS RN

686772-17-8
Record name 686772-17-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
Reactant of Route 5
Reactant of Route 5
2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.